epi-Avermectin B1a

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

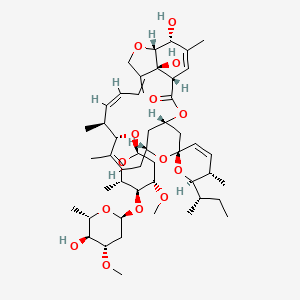

epi-Avermectin B1a: is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is part of the avermectin family, which are known for their potent anthelmintic and insecticidal properties. This compound is particularly effective against a wide range of parasites and pests, making it a valuable compound in both agricultural and medical fields .

準備方法

Synthetic Routes and Reaction Conditions: The production of epi-Avermectin B1a involves complex biosynthetic pathways within Streptomyces avermitilis. Genetic engineering techniques have been employed to enhance the production of this compound. For instance, mutations in the aveC gene and overexpression of precursor supply genes have been shown to increase the yield of this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using high-yielding strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the quantitative determination of this compound .

化学反応の分析

Types of Reactions: epi-Avermectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from the chemical reactions of this compound include its derivatives, which are used in various applications. For example, the oxidation of this compound can lead to the formation of more potent anthelmintic agents .

科学的研究の応用

Agricultural Applications

Epi-Avermectin B1a has limited direct agricultural applications due to its reduced efficacy as a nematocide. However, understanding its formation and behavior in the environment is crucial for assessing the overall impact of Avermectins in agricultural settings.

- Nematode Control : While this compound itself is weakly active against nematodes, insights into its formation can help in developing strategies to mitigate the environmental impact of Avermectins used in livestock and crop production. The primary use of Avermectins remains in controlling ectoparasites and endoparasites in livestock .

Veterinary Medicine

In veterinary applications, Avermectins are widely used for their antiparasitic properties. Although this compound is not utilized therapeutically due to its low activity, it serves as a marker for the degradation of Avermectins in biological systems.

- Pharmacokinetics : The study of this compound contributes to understanding the pharmacokinetics of Avermectins in animals. Monitoring the levels of this compound can provide insights into the metabolism and excretion patterns of Avermectins, which is essential for ensuring safety and efficacy in veterinary treatments .

Environmental Impact

The environmental implications of this compound are significant due to its role as a degradation product of Avermectins.

- Toxicity Studies : Research indicates that while Avermectins are effective against parasites, their residues can pose risks to non-target organisms in ecosystems. The formation of this compound can be indicative of the breakdown processes occurring within agricultural runoff and soil environments . Understanding these processes helps in evaluating the potential ecological risks associated with the use of Avermectins.

Case Studies and Research Findings

Several studies have documented the implications of this compound within various contexts:

- Environmental Monitoring : Studies have shown that monitoring for this compound can serve as an indicator of Avermectin usage and degradation in agricultural settings. This monitoring is crucial for assessing long-term environmental impacts and guiding regulatory practices .

- Pharmacological Research : Investigations into the pharmacological properties of this compound have highlighted its weak biological activity compared to other derivatives. This has led researchers to focus on enhancing the efficacy of related compounds while minimizing environmental persistence .

作用機序

epi-Avermectin B1a exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, leading to an influx of chloride ions into the cells. The resulting hyperpolarization causes paralysis and death of the parasites or pests . The compound has a high affinity for these channels, making it highly effective at low concentrations.

類似化合物との比較

Avermectin B1b: Another component of the avermectin family, similar in structure and function to epi-Avermectin B1a.

Ivermectin: A derivative of avermectin, widely used as an anthelmintic and insecticide.

Selamectin: Another derivative used in veterinary medicine for parasite control.

Doramectin: Similar to ivermectin, used in livestock for parasite control.

Eprinomectin: Used in veterinary medicine, particularly for dairy cattle.

Uniqueness: this compound is unique due to its high potency and broad-spectrum activity against a variety of parasites and pests. Its ability to bind specifically to glutamate-gated chloride channels in invertebrates, while having minimal effects on mammals, makes it a highly effective and safe option for both agricultural and medical applications .

生物活性

Epi-Avermectin B1a is a compound derived from avermectin, a well-known antiparasitic agent. This article explores its biological activity, focusing on its efficacy, mechanisms of action, and potential applications, while also presenting relevant data tables and case studies.

Overview of this compound

This compound is an epimerization product of Avermectin B1a, formed through base-catalyzed reactions. It exhibits significantly reduced biological activity compared to its parent compound, with approximately a 100-fold decrease in nematocidal efficacy . This compound is primarily recognized as an environmental degradation product and is formed in vivo following treatment with avermectin.

Biological Activity

Antiparasitic Efficacy

this compound has been shown to possess only weak activity against nematodes and other parasites. The primary mechanism of action for avermectins involves modulation of gamma-aminobutyric acid (GABA) chloride channels in vertebrate neurons, leading to paralysis and death of the target organisms. However, the reduced potency of this compound limits its use as an effective antiparasitic agent .

Comparative Biological Activity

The biological activities of various avermectin derivatives, including this compound, can be summarized in the following table:

| Compound | Biological Activity (Nematocidal) | Mechanism of Action |

|---|---|---|

| Avermectin B1a | High | Modulation of GABA channels |

| This compound | Very Low (~100-fold less than B1a) | Limited GABA interaction |

| Avermectin B2 | Moderate | Modulation of GABA channels |

Study 1: Environmental Impact

A study highlighted the environmental degradation of avermectins, including this compound. It was found that exposure to these compounds adversely affects soil organisms such as earthworms and springtails, raising concerns about their ecological impact .

Study 2: Pharmacological Insights

Research indicated that while this compound shows minimal direct antiparasitic activity, it may still influence broader pharmacological pathways when present in formulations containing more active avermectins. The study noted that formulations combining different avermectins might enhance overall efficacy through synergistic effects .

This compound's mechanism remains largely similar to that of Avermectin B1a but with diminished effectiveness. The compound interacts with GABA receptors but does so at a significantly lower affinity. This interaction leads to reduced chloride ion influx across neuronal membranes, resulting in less pronounced neuromuscular paralysis in target parasites .

特性

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-PKFJMREDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。